molecular formula C10H12O2S B13287065 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid

Cat. No.: B13287065
M. Wt: 196.27 g/mol
InChI Key: UDYOEVNQVDSGRM-UHFFFAOYSA-N
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Description

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, ROH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanoic acid

InChI

InChI=1S/C10H12O2S/c11-10(12)5-4-8-6-7-2-1-3-9(7)13-8/h6H,1-5H2,(H,11,12)

InChI Key

UDYOEVNQVDSGRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)CCC(=O)O

Origin of Product

United States

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